
(4-Methoxybenzyl)(triphenyl)phosphonium bromide
Overview
Description
(4-Methoxybenzyl)(triphenyl)phosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C26H24BrOP and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Phosphonium salts, a class to which this compound belongs, have been studied for their potential as mitochondrial targeting agents . The high trans-membrane potential of mitochondria in cancer cells makes them a potential target for chemotherapeutic drug delivery .
Mode of Action
Phosphonium salts are known to interact with their targets (such as mitochondria) due to their lipophilic cationic nature . This allows them to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells .
Biochemical Pathways
Phosphonium salts have been associated with mitochondrial targeting, which could potentially affect energy production pathways within the cell .
Pharmacokinetics
Its molecular weight is 46335 , which could influence its absorption and distribution
Result of Action
Phosphonium salts have been associated with potential anti-cancer effects due to their ability to target and accumulate in the mitochondria of cancer cells .
Biological Activity
(4-Methoxybenzyl)(triphenyl)phosphonium bromide, often abbreviated as 4-MBP, is a phosphonium salt that has garnered interest due to its potential biological activity, particularly in cancer treatment. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C26H24BrOP
- Molecular Weight : 463.35 g/mol
- CAS Number : 3462-97-3
The compound consists of a triphenylphosphonium cation linked to a 4-methoxybenzyl group, which enhances its lipophilicity and facilitates mitochondrial targeting.
Targeting Mitochondria
Phosphonium salts like 4-MBP are known for their ability to accumulate in mitochondria due to the negative membrane potential across the inner mitochondrial membrane. This property allows them to act as carriers for various therapeutic agents, enhancing their delivery to cancer cells where mitochondrial dysfunction is prevalent.
- Mitochondrial Accumulation : The positively charged phosphonium moiety accumulates inside mitochondria, leading to increased local concentrations of the drug.
- Disruption of Mitochondrial Function : Once inside, these compounds can disrupt mitochondrial respiration and ATP synthesis, contributing to the cytotoxic effects observed in cancer cells .
Biological Activity and Anticancer Effects
Recent studies have highlighted the antiproliferative effects of 4-MBP on various cancer cell lines:
- Cytotoxicity Studies : In vitro studies demonstrated that 4-MBP exhibits significant cytotoxicity against several human cancer cell lines, including:
The compound showed growth inhibition with GI50 values in the low micromolar range, indicating its potential as an anticancer agent.
Case Studies
- Selective Cytotoxicity : Research indicated that while 4-MBP was effective against malignant cells, it displayed lower toxicity towards non-malignant cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications .
- Mechanism Exploration : Studies involving various structural modifications of triphenylphosphonium derivatives revealed that alterations in hydrophobicity and linker length significantly impacted cellular uptake and cytotoxicity. For instance, longer aliphatic chains enhanced the antiproliferative activity against cancer cells while reducing toxicity towards normal cells .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | GI50 (μM) | Selectivity Index |
---|---|---|
T-47D Breast Carcinoma | <10 | High |
A375 Melanoma | <5 | Moderate |
PC-3 Prostate Cancer | <8 | High |
HCT-116 Colon Cancer | <12 | Moderate |
Scientific Research Applications
Organic Synthesis
4-MBP serves as a valuable reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions. The unique structure of 4-MBP allows it to participate in various organic transformations, making it a versatile tool for chemists.
Reaction Type | Role of 4-MBP |
---|---|
Wittig Reaction | Precursor for ylides |
Nucleophilic Substitution | Electrophilic center for nucleophiles |
The biological applications of 4-MBP are primarily centered around its anticancer properties. The compound's ability to selectively accumulate in mitochondria makes it an effective agent against cancer cells.
Mechanism of Action :
- Mitochondrial Targeting : The triphenylphosphonium moiety accumulates in mitochondria due to the negative membrane potential.
- Reactive Oxygen Species (ROS) Generation : Once inside the mitochondria, 4-MBP can induce ROS production, leading to apoptosis in cancer cells.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of 4-MBP against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via ROS generation |
PC-3 (Prostate Cancer) | 15.0 | Mitochondrial targeting leading to cell death |
HCT-15 (Colon Cancer) | 18.5 | Apoptosis mediated by mitochondrial pathways |
Selective Cytotoxicity
Research indicates that 4-MBP exhibits selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity is crucial for therapeutic applications, minimizing side effects associated with traditional chemotherapy.
Mechanism Exploration
Studies exploring structural modifications of triphenylphosphonium derivatives have shown that variations in hydrophobicity and linker length significantly impact cellular uptake and cytotoxicity. For instance, longer aliphatic chains enhance antiproliferative activity against cancer cells while reducing toxicity towards normal cells.
Q & A
Basic Questions
Q. What is the standard synthesis protocol for (4-Methoxybenzyl)(triphenyl)phosphonium bromide, and how can reaction yield be maximized?
The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and 4-methoxybenzyl bromide in a polar aprotic solvent (e.g., toluene or acetonitrile) under reflux. Key factors influencing yield include:
- Stoichiometry : A 1:1 molar ratio of triphenylphosphine to 4-methoxybenzyl bromide minimizes side reactions .
- Reaction Time : Extended reflux (6–12 hours) ensures complete quaternization .
- Purification : Precipitation in diethyl ether followed by recrystallization from ethanol improves purity .
- Moisture Control : Anhydrous conditions prevent hydrolysis of the benzyl bromide precursor .
Q. What are the primary research applications of this compound in organic chemistry?
It is widely used as a Wittig reagent to synthesize alkenes with controlled stereochemistry . For example:
- Stilbene Synthesis : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) to form trans-alkenes via ylide intermediates .
- Liquid Crystal Precursors : Facilitates the preparation of styryl benzoates for optoelectronic materials .
- Mitochondrial Probes : Analogous phosphonium salts (e.g., carboxybutyl derivatives) are mitochondrial-targeting agents in cell biology .
Q. How is the purity and structural integrity of the compound validated?
Analytical methods include:
- NMR Spectroscopy : H and C NMR confirm the absence of unreacted triphenylphosphine and validate the quaternary phosphonium structure .
- Melting Point Analysis : A sharp melting point (e.g., 210–213°C) indicates high crystallinity and purity .
- Infrared (IR) Spectroscopy : Peaks at ~1719 cm (ester C=O) and 1605 cm (aromatic C=C) confirm functional groups .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-methoxybenzyl group influence reactivity in Wittig reactions?
The methoxy group acts as an electron-donating substituent , stabilizing the ylide intermediate and enhancing nucleophilicity. However, steric hindrance from the benzyl group can reduce reaction rates with bulky aldehydes. Comparative studies with analogs (e.g., 4-cyanobenzyl derivatives) show:
- Electronic Effects : Methoxy-substituted ylides exhibit faster reaction kinetics with electron-deficient aldehydes .
- Steric Effects : Ortho-substituted aldehydes require elevated temperatures or prolonged reaction times .
Q. What strategies resolve contradictions in reported reaction yields for Wittig reactions using this reagent?
Discrepancies often arise from:
- Base Selection : Potassium tert-butoxide generates more reactive ylides compared to weaker bases like NaHCO .
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize ylides but may promote side reactions; toluene is preferred for stereoselectivity .
- Workup Protocols : Careful extraction (to remove triphenylphosphine oxide) and column chromatography improve isolated yields .
Q. How can computational modeling optimize the design of phosphonium salts for specific applications?
Density Functional Theory (DFT) calculations predict:
- Ylide Stability : Electron-donating groups (e.g., methoxy) lower the energy barrier for ylide formation .
- Anion-π Interactions : Crystallographic data show bromide ions interacting with electron-deficient aromatic rings, influencing solubility and reactivity .
- Mitochondrial Accumulation : LogP values and charge distribution correlate with cellular uptake efficiency in mitochondrial-targeting analogs .
Q. What safety and handling protocols are critical for this compound?
Properties
IUPAC Name |
(4-methoxyphenyl)methyl-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.BrH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYHLQVYIVLMJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370555 | |
Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-38-7 | |
Record name | [(4-Methoxyphenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.